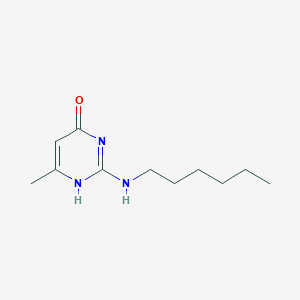
2-(hexylamino)-6-methyl-1H-pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(hexylamino)-6-methyl-1H-pyrimidin-4-one is a chemical compound that belongs to the class of pyrimidines. It is also known as HAMP, and it has been identified as a potent inhibitor of protein kinase CK2. CK2 is a crucial protein kinase that plays a vital role in regulating various cellular processes such as cell growth, differentiation, and apoptosis. HAMP has been shown to have a significant impact on the biochemical and physiological processes of cells, making it a promising compound for scientific research.
作用機序
HAMP inhibits CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are involved in various cellular processes. The inhibition of CK2 by HAMP has been shown to induce apoptosis in cancer cells, making it a promising compound for cancer therapy.
Biochemical and Physiological Effects:
HAMP has been shown to have a significant impact on the biochemical and physiological processes of cells. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. HAMP has also been shown to have a neuroprotective effect, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the advantages of using HAMP in lab experiments is its potency as a CK2 inhibitor. This makes it an attractive compound for studying the role of CK2 in various cellular processes. However, the synthesis of HAMP is a complex process that requires specialized equipment and expertise, which may limit its widespread use in lab experiments.
将来の方向性
There are several future directions for the use of HAMP in scientific research. One area of research is the development of HAMP-based anticancer drugs. HAMP has been shown to induce apoptosis in cancer cells, making it a promising compound for cancer therapy. Another area of research is the development of HAMP-based treatments for inflammatory diseases such as rheumatoid arthritis. HAMP has also been shown to have a neuroprotective effect, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the potential of HAMP in these areas.
合成法
The synthesis of HAMP involves a multi-step process that includes the reaction of 2-amino-4,6-dichloropyrimidine with hexylamine under basic conditions. This is followed by the reaction of the resulting intermediate with methyl isocyanate to yield the final product, 2-(hexylamino)-6-methyl-1H-pyrimidin-4-one. The synthesis of HAMP is a complex process that requires specialized equipment and expertise.
科学的研究の応用
HAMP has been extensively studied for its potential use in scientific research. It has been shown to be a potent inhibitor of CK2, making it an attractive target for the development of new anticancer drugs. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce cell death in cancer cells. HAMP has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
特性
製品名 |
2-(hexylamino)-6-methyl-1H-pyrimidin-4-one |
|---|---|
分子式 |
C11H19N3O |
分子量 |
209.29 g/mol |
IUPAC名 |
2-(hexylamino)-6-methyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C11H19N3O/c1-3-4-5-6-7-12-11-13-9(2)8-10(15)14-11/h8H,3-7H2,1-2H3,(H2,12,13,14,15) |
InChIキー |
SVJISDUCVHBCKL-UHFFFAOYSA-N |
異性体SMILES |
CCCCCCNC1=NC(=O)C=C(N1)C |
SMILES |
CCCCCCNC1=NC(=O)C=C(N1)C |
正規SMILES |
CCCCCCNC1=NC(=O)C=C(N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![isopropyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B254541.png)


![6-methyl-5-[2-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254545.png)

![[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254551.png)

![6-methyl-5-[(E)-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)amino]-2,4-dihydro-1H-1,2,4-triazin-3-one](/img/structure/B254554.png)

![Pentyl 4-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate](/img/structure/B254556.png)
![6-methyl-5-[4-(1-piperidinyl)anilino]-1,2,4-triazin-3(2H)-one](/img/structure/B254557.png)
![5-[(2-ethylhexyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254558.png)
